

Enopeptin A: A Technical Guide to its Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: *Enopeptin A*

Cat. No.: *B8056020*

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Introduction

Enopeptin A is a novel depsipeptide antibiotic first isolated from the culture broth of *Streptomyces* sp. RK-1051.[1][2] This compound belongs to the acyldepsipeptide (ADEP) class of antibiotics and exhibits a range of biological activities, including antibacterial and anti-bacteriophage properties.[1][2] **Enopeptin A** is distinguished by its unique chemical structure, which includes a pentaenone side chain and the presence of unusual amino acids such as N-methylalanine and 4-methylproline. This document provides a comprehensive technical overview of the discovery, isolation, structural elucidation, and biological activity of **Enopeptin A**, intended to serve as a resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Physicochemical Properties and Structural Data

Enopeptin A is a structurally complex molecule with a well-defined cyclic depsipeptide core and a flexible aliphatic side chain. Its solution conformation has been studied using 2D NMR and restrained molecular dynamics.[3]

Property	Value	Reference
Molecular Formula	C ₄₇ H ₅₇ N ₇ O ₁₁	MedchemExpress
Molecular Weight	895.99 g/mol	MedchemExpress
Appearance	Not specified	
Solubility	Soluble in methanol, ethanol, DMSO, and DMF	MedchemExpress

Experimental Protocols

Fermentation of *Streptomyces* sp. RK-1051

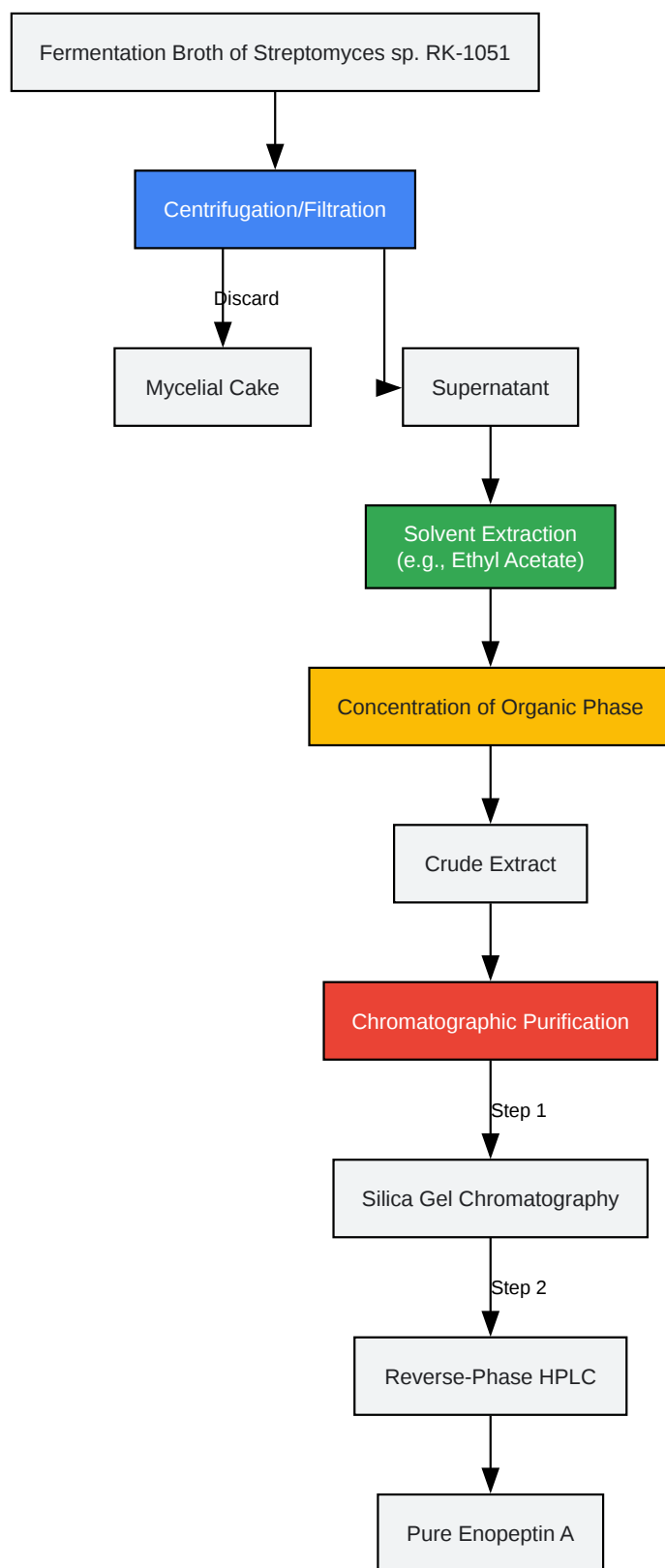
The production of **Enopeptin A** is achieved through the submerged fermentation of *Streptomyces* sp. RK-1051. While the specific media composition and fermentation parameters from the original discovery are not fully detailed in the available literature, a general approach for the cultivation of *Streptomyces* for secondary metabolite production is outlined below.

General Fermentation Protocol:

- **Inoculum Preparation:** A seed culture of *Streptomyces* sp. RK-1051 is prepared by inoculating a suitable seed medium (e.g., Tryptic Soy Broth) with spores or a vegetative mycelial suspension. The culture is incubated at 28-30°C for 2-3 days on a rotary shaker.
- **Production Culture:** The production medium, typically rich in carbon and nitrogen sources (e.g., glucose, starch, soybean meal, yeast extract), is inoculated with the seed culture.
- **Incubation:** The production culture is incubated at 28-30°C with continuous agitation for 5-7 days. The production of **Enopeptin A** can be monitored by bioassays or chromatographic methods (e.g., HPLC).

Isolation and Purification of Enopeptin A

The isolation and purification of **Enopeptin A** from the fermentation broth involves a multi-step process to separate the compound from other metabolites and media components. A general workflow is presented below.



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Caption: General workflow for the isolation and purification of **Enopeptin A**.

Detailed Steps:

- **Extraction:** The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate.
- **Concentration:** The organic extract is concentrated under reduced pressure to yield a crude extract.
- **Chromatography:** The crude extract is subjected to a series of chromatographic steps for purification. This typically includes:
 - **Silica Gel Chromatography:** The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing **Enopeptin A** are further purified by reverse-phase HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).

Structural Elucidation

The planar and stereochemical structure of **Enopeptin A** was determined using a combination of spectroscopic techniques.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to determine the elemental composition and molecular weight of the molecule.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Extensive 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are performed to establish the connectivity of atoms and the sequence of amino acid and other structural units. The proton resonances of **Enopeptin A** have been assigned in DMSO- d_6 using TOCSY and ROESY experiments.

Biological Activity

Enopeptin A has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as anti-bacteriophage activity.

Antibacterial Activity

The antibacterial activity of **Enopeptin A** has been evaluated against several bacterial strains. The minimum inhibitory concentrations (MICs) are summarized in the table below.

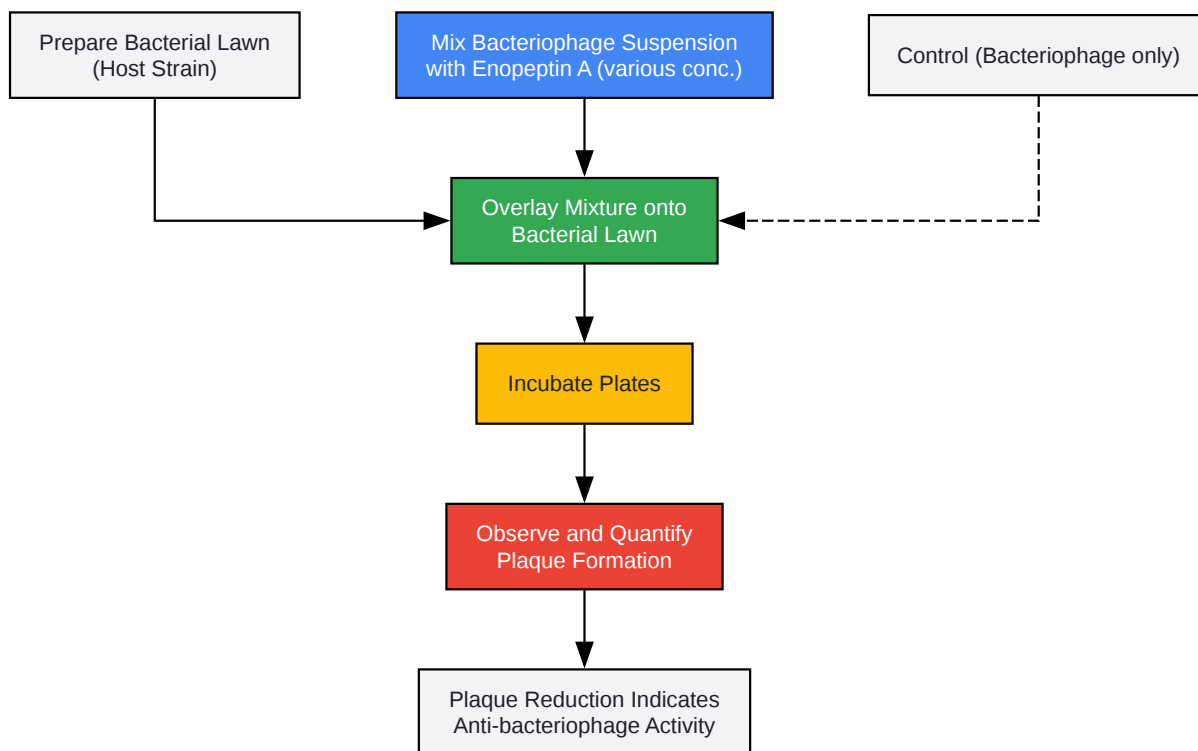
Bacterial Strain	MIC (µg/mL)	Reference
Staphylococcus aureus (Methicillin-resistant)	25	MedchemExpress
Escherichia coli (mutant)	200	MedchemExpress
Pseudomonas aeruginosa (mutant)	200	MedchemExpress

Anti-bacteriophage Activity

Enopeptin A was initially discovered based on its ability to inhibit the proliferation of bacteriophages. The specific assay used in the original discovery involved a plaque reduction assay.

Plaque Reduction Assay Protocol:

- A lawn of a susceptible host bacterium is prepared on an agar plate.
- A suspension of a specific bacteriophage is mixed with varying concentrations of **Enopeptin A**.
- The mixtures are then overlaid onto the bacterial lawn.
- The plates are incubated to allow for phage replication and plaque formation.
- The anti-bacteriophage activity is determined by the reduction in the number or size of plaques in the presence of **Enopeptin A** compared to a control without the compound.



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Caption: Workflow for the anti-bacteriophage plaque reduction assay.

Conclusion

Enopeptin A represents an interesting member of the acyldepsipeptide class of antibiotics with a unique structure and a dual mode of action against both bacteria and bacteriophages. The information provided in this technical guide serves as a foundational resource for further research into its biosynthesis, mechanism of action, and potential therapeutic applications. The detailed protocols and compiled data aim to facilitate the work of scientists and researchers in the ongoing quest for novel antimicrobial agents.

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References

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- 2. Enopeptin A, a novel depsipeptide antibiotic with anti-bacteriophage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution conformation of enopeptin A, a depsipeptide antibiotic, using 2D NMR and restrained molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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